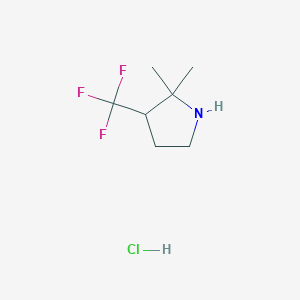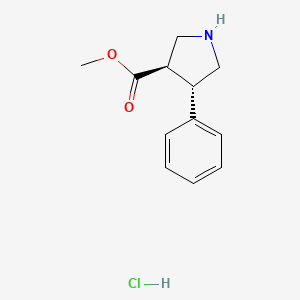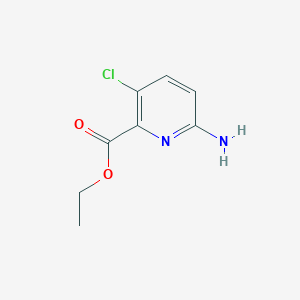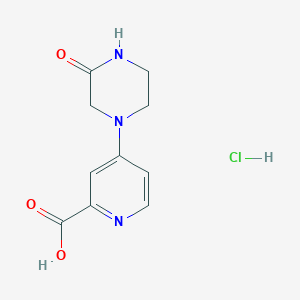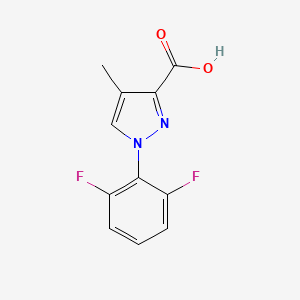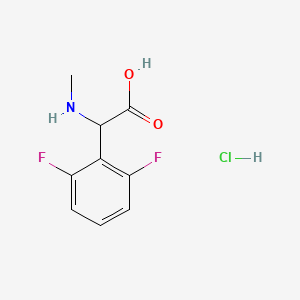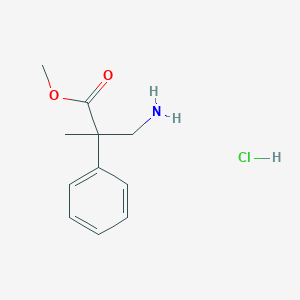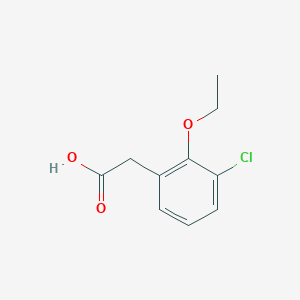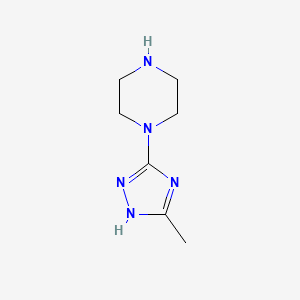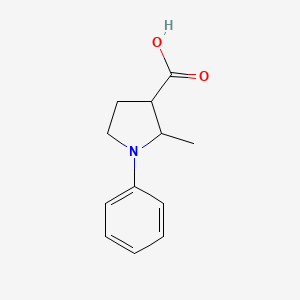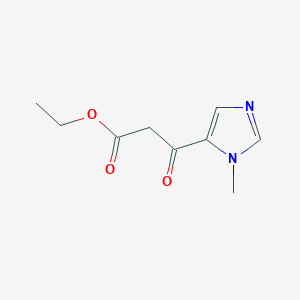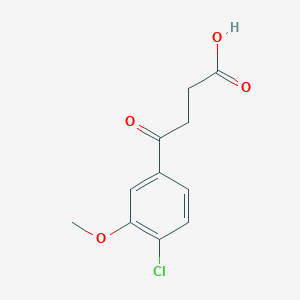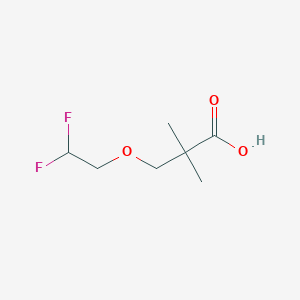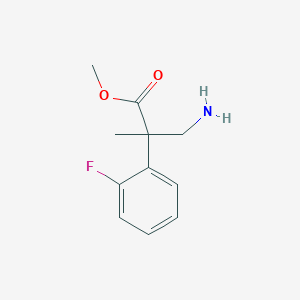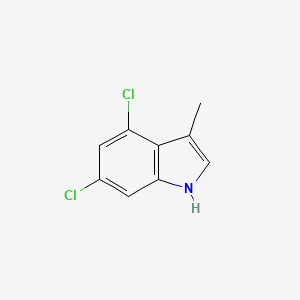
4,6-dichloro-3-methyl-1H-indole
Vue d'ensemble
Description
4,6-Dichloro-2-Methylindole is a trisubstituted indole used in the preparation of various biologically active compounds . This compound belongs to the class of organic compounds known as indolecarboxylic acids and derivatives .
Chemical Reactions Analysis
While specific chemical reactions involving 4,6-dichloro-3-methyl-1H-indole are not detailed in the search results, indole derivatives are known to participate in a variety of reactions due to their versatile structure .Applications De Recherche Scientifique
Reactivity of Indole Structures
Indoles, including 4,6-dichloro-3-methyl-1H-indole, demonstrate significant nucleophilic reactivity, crucial for various organic synthesis applications. A study by Lakhdar et al. (2006) explored the kinetics of coupling indole structures with reference benzhydryl cations. They established a linear correlation between the reactivity parameters and electrophilicity, providing insights into the nucleophilic character of indoles, which is fundamental for understanding their role in chemical reactions (Lakhdar et al., 2006).
Synthesis and Structural Analysis
Tariq et al. (2020) focused on synthesizing novel indole derivatives, including those related to 4,6-dichloro-3-methyl-1H-indole, and analyzed them using XRD, spectroscopy, and DFT studies. Their research highlights the diverse applications of indole derivatives in fields like material science, providing a basis for the development of new materials and compounds with specific properties (Tariq et al., 2020).
Potential in Photodynamic Therapy
Ayari et al. (2020) synthesized a new indole derivative, 3-(3-methyl-1H-indole-1-yl)phthalonitrile, for potential use in photodynamic therapy. Their work demonstrates the applicability of indole derivatives in the medical field, particularly in treatments involving light-activated processes (Ayari et al., 2020).
Novel Synthesis Pathways
Riedl et al. (2006) elaborated new synthetic pathways to indole derivatives, showcasing the versatility and broad applicability of indoles in chemical synthesis. Their work contributes to the understanding of how indole structures can be manipulated to produce a variety of biologically active agents, including antitrypanosomal drugs (Riedl et al., 2006).
Allosteric Inhibition in Biochemistry
Wright et al. (2003) discovered the compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of 4,6-dichloro-3-methyl-1H-indole, as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This finding illustrates the biological significance of indole derivatives in enzymatic processes and drug design (Wright et al., 2003).
Propriétés
IUPAC Name |
4,6-dichloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIWORSWKGQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-3-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



